4-Oxo-4-phenylbutanal
CAS No.:
Cat. No.: VC15995332
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10O2 |
|---|---|
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | 4-oxo-4-phenylbutanal |
| Standard InChI | InChI=1S/C10H10O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2 |
| Standard InChI Key | HZEAOWBQGRPLJA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCC=O |
Introduction
Structural and Physicochemical Properties
4-Oxo-4-phenylbutanal features a four-carbon chain with a phenyl group attached to the ketone moiety at the fourth position and an aldehyde group at the terminal end. The compound’s exact mass is 148.089 g/mol, and its flash point is 115.9°C, indicating moderate flammability . The planar structure, confirmed via X-ray crystallography in related derivatives , allows for conjugation between the aromatic ring and carbonyl groups, influencing its reactivity.
Key Physicochemical Parameters
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Molecular Weight: 148.202 g/mol
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Density: 0.971 g/cm³
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Boiling Point: 243.3°C at 760 mmHg
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Melting Point: 45–48°C
The compound’s solubility is enhanced in polar aprotic solvents like dichloromethane and dimethyl sulfoxide (DMSO), facilitating its use in catalytic reactions .
Synthetic Routes
Oxidation of 4-Hydroxy-1-phenylbutan-1-one
A common synthesis involves oxidizing 4-hydroxy-1-phenylbutan-1-one using pyridinium chlorochromate (PCC) in dichloromethane. This method achieves a 70–85% yield under mild conditions (room temperature, 3 hours) . The reaction mechanism proceeds via a two-electron transfer, where PCC abstracts a hydride from the alcohol, forming the ketone-aldehyde product.
Aldol Condensation Approaches
Alternative routes employ organocatalytic aldol reactions. For example, reacting 3-phenylpropionaldehyde with 2-bromoacetophenone in the presence of a proline catalyst yields 4-oxo-4-phenylbutanal derivatives with enantiomeric excesses exceeding 90% . This method highlights the compound’s role in asymmetric synthesis.
Reactivity and Kinetic Studies
Oxidation Kinetics
While 4-oxo-4-phenylbutanal itself is an oxidation product, studies on analogous compounds like 4-oxo-4-phenylbutanoic acid reveal insights into its behavior. Oxidation with benzimidazolium fluorochromate (BIFC) in acetic acid-water media follows first-order kinetics with respect to the oxidant and substrate. The rate increases linearly with [H⁺], suggesting a proton-assisted mechanism involving a chromate intermediate .
Annulation Reactions
The aldehyde and ketone groups enable participation in cascade reactions. For instance, 4-oxo-4-phenylbutanal reacts with N-PMP aldimines in DMSO catalyzed by L-proline, forming 2,5-diaryl pyrrole-3-carboxaldehydes via a [4+2] annulation pathway . This transformation proceeds through imine formation, Michael addition, and aerobic oxidation steps, achieving yields up to 78% .
Applications in Organic Synthesis
Heterocycle Construction
The compound’s dual carbonyl functionality makes it a precursor for nitrogen-containing heterocycles. Pyrroles synthesized from 4-oxo-4-phenylbutanal are valuable in pharmaceuticals and materials science due to their electronic properties .
Derivatization and Functionalization
Derivatives such as 2-(α-hydroxybenzyl)-2-iodo-4-oxo-4-phenylbutanal diethyl acetal demonstrate the compound’s adaptability. These derivatives, synthesized via iodination and acetal protection, serve as intermediates in complex molecule synthesis .
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